molecular formula C21H18F3N3O3 B1682013 Temafloxacin CAS No. 108319-06-8

Temafloxacin

Cat. No. B1682013
M. Wt: 417.4 g/mol
InChI Key: QKDHBVNJCZBTMR-UHFFFAOYSA-N
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Description

Temafloxacin, marketed by Abbott Laboratories as Omniflox, is a fluoroquinolone antibiotic drug . It was approved for use in the U.S. market in 1992 but was withdrawn shortly due to serious adverse effects, including allergic reactions and hemolytic anemia, which resulted in three deaths .


Synthesis Analysis

The synthesis of fluoroquinolones, including Temafloxacin, involves several modifications to the chemical structure of the first quinolone, nalidixic acid . These modifications aim to improve the antibacterial activity and pharmacological properties . A series of small-molecule fluoroquinolones were synthesized and screened for their antibacterial activity against various pathogens .


Molecular Structure Analysis

Temafloxacin has a molecular formula of C21H18F3N3O3 and a molecular weight of 417.38 . The structure includes a fluorine atom at position 6 of the quinolone nucleus, a piperazine ring at position 7, and a difluorophenyl group (aryl ring) at position 1 .


Chemical Reactions Analysis

Analytical methods for determining new fluoroquinolones, including Temafloxacin, in biological matrices and pharmaceutical formulations have been reported . These methods involve liquid chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange high-performance liquid chromatography (IEX-HPLC), and hydrophilic interaction liquid chromatography (HILIC) .


Physical And Chemical Properties Analysis

Temafloxacin is a solid substance with a molecular weight of 417.38 . It has a good water solubility, which allows almost complete gastrointestinal tract absorption .

Scientific Research Applications

Pharmacokinetic Interactions

Temafloxacin, a new quinolone with broad antimicrobial activity, has been studied for its interactions with other drugs, such as cimetidine. Cimetidine, used for peptic ulcers, is known to interact with various drugs. Research conducted on healthy volunteers investigated the absorption, urinary excretion, and pharmacokinetic interaction of temafloxacin with cimetidine (Sawae, 2012).

Chemical Synthesis

A novel process for the preparation of temafloxacin hydrochloride has been developed, involving steps like condensation, amination, cyclization, and others, achieving an overall yield of 45%. This process was validated through various techniques like MS, 1H NMR, and IR (Xin, 2000).

Effects on Insulin Secretion and Beta-Cell ATP-Sensitive K+ Channels

Temafloxacin's effects on insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel (K(ATP) channel) activity have been explored. The drug stimulates insulin secretion and inhibits K(ATP) channel currents, suggesting these actions may underlie hypoglycemia caused by certain fluoroquinolones (Saraya et al., 2004).

Pharmacokinetics in Treatment of Acute Prostatitis

The pharmacokinetics of temafloxacin have been investigated in the context of acute prostatitis treatment. Its concentration in prostatic tissue compared to serum and its effectiveness against Escherichia coli in this context have been a particular focus of study (Gasser et al., 2012).

Oral Contraceptive Efficacy and Interaction

Research has debunked the myth that antibiotics, including temafloxacin, lower the efficacy of oral contraceptives. Pharmacokinetic evidence shows that plasma levels of oral contraceptive steroids remain unchanged when administered concomitantly with antibiotics like temafloxacin (Archer & Archer, 2002).

Human Flora Association and Antimicrobial Effects

Temafloxacin's impact on human intestinal flora has been examined using the human flora associated (HFA) mice model. This research assessed the effects of various antibiotics on the colonization resistance properties of the intestinal flora and their implications for human health (Guyomard, 2000).

Radiosynthesis and Biodistribution for Infection Imaging

Temafloxacin has been explored for its potential in infection imaging through the synthesis of a 99mTc-tricarbonyl complex. This complex demonstrated high uptake in infected tissues, suggesting its suitability as an infection radiotracer (Shah & Khan, 2011).

Safety And Hazards

Temafloxacin was withdrawn from the market due to serious adverse effects . In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDHBVNJCZBTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105784-61-0 (hydrochloride)
Record name Temafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7044132
Record name Temafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited.
Record name Temafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Temafloxacin

CAS RN

108319-06-8
Record name Temafloxacin
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URL https://commonchemistry.cas.org/detail?cas_rn=108319-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Temafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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